molecular formula C22H27NO4 B2872292 Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 292852-20-1

Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B2872292
CAS No.: 292852-20-1
M. Wt: 369.461
InChI Key: KCHVOCHYVGRHAA-UHFFFAOYSA-N
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Description

Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family

Properties

IUPAC Name

methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-6-27-17-10-8-7-9-14(17)19-18(21(25)26-5)13(2)23-15-11-22(3,4)12-16(24)20(15)19/h7-10,19,23H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHVOCHYVGRHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Solution-Phase Synthesis

The Hantzsch reaction remains the most widely employed method for synthesizing hexahydroquinoline derivatives. As demonstrated by Zhao et al., a four-component reaction involving 2-ethoxybenzaldehyde, methyl acetoacetate, 5,5-dimethylcyclohexane-1,3-dione, and ammonium bicarbonate in aqueous medium under reflux yields the target compound. The reaction proceeds via a cascade mechanism:

  • Knoevenagel condensation between the aldehyde and methyl acetoacetate forms an α,β-unsaturated diketone.
  • Michael addition of 5,5-dimethylcyclohexane-1,3-dione to the enone intermediate.
  • Cyclization and aromatization facilitated by ammonium bicarbonate, acting as both a nitrogen source and base.

Optimization Data :

  • Solvent : Water or ethanol (yields: 75–85%).
  • Temperature : Reflux (100°C) for 4–6 hours.
  • Catalyst : Ammonium salts (e.g., NH₄HCO₃, NH₄OAc) in stoichiometric amounts.

Workup : The crude product precipitates upon cooling and is purified via recrystallization from ethanol, yielding colorless crystals.

Solvent-Free Solid-State Synthesis

Jin et al. reported a solvent-free approach using 2-ethoxybenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and methyl acetoacetate ground with ammonium acetate at 80°C. This method eliminates organic solvents, aligning with green chemistry principles.

Key Advantages :

  • Yield : 82–92%.
  • Reaction Time : 1–2 hours.
  • Purification : Simple filtration without chromatographic separation.

Mechanistic Insight : The solid-state reaction proceeds through a "molecular migration" mechanism, where reactants interact at grain boundaries, reducing activation energy.

Ionic Liquid-Catalyzed Room-Temperature Synthesis

A novel protocol utilizing the ionic liquid [H₂-DABCO][HSO₄]₂ as a catalyst enables synthesis at ambient temperatures. The reaction components—2-ethoxybenzaldehyde, methyl acetoacetate, 5,5-dimethylcyclohexane-1,3-dione, and ammonium acetate—are stirred in ethanol with 30 mg of catalyst for 5–15 minutes.

Performance Metrics :

  • Yield : 98%.
  • Catalyst Recyclability : 5 cycles without significant loss in activity.
  • E-Factor : 0.62 (superior to conventional methods).

Mechanism : The dual acidic-basic sites of the ionic liquid accelerate both Knoevenagel and Michael addition steps.

Advanced Characterization and Analytical Validation

Spectroscopic Analysis

  • IR Spectroscopy :

    • ν(C=O) : 1703 cm⁻¹ (ester), 1675 cm⁻¹ (ketone).
    • ν(N–H) : 3181–3344 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :

    • δ 9.07 (s, 1H) : NH proton.
    • δ 4.80 (s, 1H) : H4 of the quinoline ring.
    • δ 1.00, 0.84 (2s, 6H) : Geminal methyl groups at C7.
  • MS (ESI) : m/z 378.2 [M+Na]⁺, confirming molecular weight.

X-Ray Crystallography

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (C2/c space group) with intramolecular hydrogen bonding between N–H and the ketone oxygen. Key bond lengths include:

  • C5–O1 : 1.214 Å (ketone).
  • C3–O2 : 1.336 Å (ester).

Comparative Analysis of Synthetic Methods

Parameter Solution-Phase Solid-State Ionic Liquid
Yield (%) 75–85 82–92 98
Time 4–6 hours 1–2 hours 5–15 minutes
Solvent Use High None Moderate (EtOH)
Catalyst NH₄HCO₃ None [H₂-DABCO][HSO₄]₂
E-Factor 5.8 1.2 0.62

Reaction Optimization and Byproduct Mitigation

Aldehyde Equivalents

Using 1.2 equivalents of 2-ethoxybenzaldehyde minimizes unreacted diketone intermediates. Excess aldehyde (>1.5 eq) leads to dihydropyridine byproducts.

Ammonium Source Screening

Ammonium acetate outperforms NH₄HCO₃ in solid-state reactions due to superior proton transfer efficiency.

Industrial Scalability and Environmental Impact

The ionic liquid method demonstrates scalability, with gram-scale reactions achieving 95% yield. Life-cycle assessment (LCA) highlights a 40% reduction in carbon footprint compared to solvent-based methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of applications in medicine and industry.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.

    Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.

Uniqueness

Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

Methyl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of hexahydroquinoline and belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H25NO3\text{C}_{19}\text{H}_{25}\text{N}\text{O}_3

Pharmacological Properties

Hexahydroquinoline derivatives have been studied for various pharmacological effects. The biological activities attributed to this compound include:

  • Anticancer Activity : Various studies have indicated that hexahydroquinoline derivatives exhibit anticancer properties. For instance, compounds similar to this derivative have shown effectiveness against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Research has demonstrated that certain hexahydroquinoline derivatives possess antibacterial and antifungal properties. This compound may inhibit the growth of pathogenic microorganisms by disrupting their cellular functions .
  • Anti-inflammatory Effects : The anti-inflammatory potential of hexahydroquinolines has been documented in several studies. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Anticancer Activity

A study investigated the anticancer effects of various hexahydroquinoline derivatives on human cancer cell lines. This compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54912Cell cycle arrest at G2/M phase

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was evaluated against Staphylococcus aureus and Candida albicans. The results indicated that it possessed moderate antibacterial and antifungal activities.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell proliferation and survival pathways.
  • Induction of Oxidative Stress : It might induce oxidative stress leading to cellular damage in cancer cells.
  • Modulation of Signaling Pathways : The compound could affect signaling pathways related to inflammation and apoptosis.

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